Quinoline-2-carbonyl chloride

Description

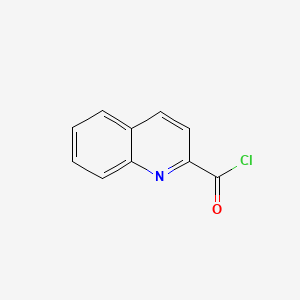

Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVMVMAUXYOQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375218 | |

| Record name | quinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50342-01-3 | |

| Record name | quinoline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinaldoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinoline-2-Carbonyl Chloride Using Thionyl Chloride

Introduction: The Strategic Importance of Quinoline-2-Carbonyl Chloride

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[2][3] Consequently, functionalized quinolines are highly sought-after intermediates in drug discovery and development.[4]

This compound is a pivotal activated derivative of quinoline-2-carboxylic acid. As a highly reactive acyl chloride, it serves as a versatile building block for introducing the quinoline-2-carboxamide or ester moieties into target molecules through nucleophilic acyl substitution. This guide provides a comprehensive technical overview of its synthesis from quinoline-2-carboxylic acid using thionyl chloride (SOCl₂), a widely employed and efficient method. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss critical process parameters and safety considerations essential for researchers and drug development professionals.

The Reaction Mechanism: Converting a Carboxylic Acid to an Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and robust transformation. The significance of this reaction lies in converting the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group, thereby activating the carbonyl group for subsequent nucleophilic attack.[5][6] The reaction proceeds through a multi-step mechanism, generating gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the equilibrium towards the product.[7]

The mechanism can be dissected into two principal stages:

-

Formation of a Chlorosulfite Intermediate: The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[5][6] This forms a highly reactive intermediate. A subsequent proton transfer and elimination of a chloride ion yield a key acyl chlorosulfite intermediate.

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the acyl chlorosulfite intermediate. This forms a tetrahedral intermediate which then collapses. The driving force for this collapse is the formation of the stable gaseous molecules SO₂ and another chloride ion, resulting in the final this compound product.[7]

Below is a diagrammatic representation of this mechanistic pathway.

Detailed Experimental Protocol

This section outlines a representative, self-validating laboratory procedure for the synthesis of this compound. The protocol's integrity relies on meticulous attention to anhydrous conditions and safe handling of reagents.

Reagents and Materials

| Material | Grade | Supplier | Notes |

| Quinoline-2-carboxylic acid | ≥98% | Standard chemical supplier | Must be thoroughly dried before use. |

| Thionyl chloride (SOCl₂) | ≥99% | Standard chemical supplier | Use a fresh bottle; avoid old stock which may have decomposed. |

| Toluene | Anhydrous | Standard chemical supplier | Other anhydrous, non-protic solvents like DCM can be used. |

| Deuterated Chloroform (CDCl₃) | NMR grade | Standard chemical supplier | For NMR analysis. |

Equipment Setup

-

Round-bottom flask (sized appropriately for the reaction scale), oven-dried.

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂) or connected to an inert gas line (N₂ or Ar).

-

Magnetic stirrer and stir bar.

-

Heating mantle with a temperature controller.

-

Gas trap/scrubber system containing an aqueous NaOH solution to neutralize evolved HCl and SO₂ gases.

-

Standard glassware for work-up (e.g., separatory funnel, Büchner funnel).

Step-by-Step Methodology

-

Preparation: Place quinoline-2-carboxylic acid (1.0 eq) into the oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (or another suitable solvent) to create a slurry. The exact volume can be adjusted based on the scale, typically aiming for a 0.5-1.0 M concentration.

-

Reagent Addition: Under an inert atmosphere and with gentle stirring, carefully add thionyl chloride (typically 1.5-3.0 eq) to the slurry at room temperature. The addition can be done via a syringe or dropping funnel. Note: The reaction is exothermic.[8] For larger-scale reactions, an ice bath may be necessary to control the initial temperature rise.

-

Reaction: Heat the reaction mixture to reflux (for toluene, this is ~110°C). The solid starting material should gradually dissolve as it converts to the more soluble acyl chloride.

-

Monitoring: The reaction's progress can be visually monitored by the cessation of gas evolution (HCl and SO₂).[8] For more precise tracking, aliquots can be carefully quenched and analyzed by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a cold trap and a base trap.

-

The crude this compound is often obtained as a solid or oil.

-

-

Purification:

-

The crude product can often be used directly in the next step if high purity is not required.

-

For purification, recrystallization from a non-protic solvent (e.g., hexanes, or a toluene/hexanes mixture) is a common method. Trituration with a dry, non-polar solvent can also be effective in removing impurities.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure.

-

FT-IR: To verify the presence of the characteristic acyl chloride carbonyl stretch (~1750-1800 cm⁻¹) and the disappearance of the broad carboxylic acid -OH stretch.

-

Mass Spectrometry: To confirm the molecular weight.

Key Considerations and Field-Proven Insights

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The presence of water will convert the product back to the starting carboxylic acid. Therefore, using oven-dried glassware and anhydrous solvents is paramount for achieving a high yield.[9]

-

Reagent Quality: Thionyl chloride decomposes over time, especially with exposure to moisture, forming HCl and SO₂. Using a fresh bottle or a recently distilled batch ensures reactivity and minimizes side reactions.

-

Stoichiometry and Solvent Choice: Using an excess of thionyl chloride can help drive the reaction to completion. In some protocols, thionyl chloride itself is used as the solvent (neat conditions), which can be effective but requires careful removal after the reaction. Using an inert solvent like toluene allows for better temperature control.

-

Potential Side Reactions: While generally a clean reaction, a potential side reaction is electrophilic chlorination of the quinoline ring, particularly at the electron-rich 4-position. One study noted the formation of 4-chlorothis compound as a byproduct.[10] Using controlled temperatures and avoiding prolonged reaction times can help minimize this.

-

Product Handling: The final product, this compound, is a moisture-sensitive and corrosive solid. It should be handled under an inert atmosphere and stored in a tightly sealed container in a desiccator.

Critical Safety Precautions

Thionyl chloride is a hazardous and corrosive chemical that requires strict safety protocols.

| Hazard | Mitigation Measures |

| Corrosive | Causes severe skin burns and eye damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and splash goggles with a face shield.[11] |

| Toxic by Inhalation | Vapors are highly irritating to the respiratory tract. All manipulations must be performed in a certified chemical fume hood.[12][13] |

| Reacts Violently with Water | The reaction with water is highly exothermic and produces large volumes of toxic HCl and SO₂ gas.[13] Never add water to thionyl chloride. Ensure all glassware is dry. For quenching, add the reaction mixture slowly to a large volume of ice-water or a basic solution. |

| Toxic Byproducts | The reaction generates HCl and SO₂ gases. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize these acidic gases.[8] |

Applications in Drug Discovery

The utility of this compound lies in its ability to readily form stable amide and ester linkages. This makes it an invaluable intermediate for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. Many FDA-approved drugs contain a quinoline core, and the ability to easily derivatize this scaffold is crucial for developing new therapeutic agents.[4][14] For example, the amide bond formed from an acyl chloride is a key structural feature in many biologically active molecules.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid using thionyl chloride is an efficient and reliable transformation that is fundamental to the synthesis of complex quinoline derivatives. Success hinges on a solid understanding of the reaction mechanism, strict adherence to anhydrous conditions, and rigorous safety practices. By following the guidelines and insights presented in this guide, researchers and drug development professionals can confidently and safely produce this key synthetic intermediate for advancing their research programs.

References

-

Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available from: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

-

Standard synthesis of this compound (2) together with... ResearchGate. Available from: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. Available from: [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

-

Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[15][16]oxathioles and their transformations. ResearchGate. Available from: [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Available from: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available from: [Link]

-

Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Available from: [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available from: [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information (PMC). Available from: [Link]

-

Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available from: [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available from: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available from: [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available from: [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. researchgate.net [researchgate.net]

- 11. nj.gov [nj.gov]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Quinoline-2-Carbonyl Chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of quinoline-2-carbonyl chloride, a key building block in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. We will delve into its chemical properties, explore its reactivity with various nucleophiles, provide detailed experimental protocols, and discuss its significance in the synthesis of biologically active compounds.

Introduction to this compound

This compound, also known as quinaldoyl chloride, is a reactive acyl chloride derivative of quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of the highly electrophilic carbonyl chloride group at the 2-position of the quinoline ring makes this compound an exceptionally useful intermediate for introducing the quinoline-2-carbonyl moiety into various molecules, thereby enabling the synthesis of a diverse array of derivatives for drug discovery and materials science.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₀H₆ClNO | N/A |

| Molecular Weight | 191.62 g/mol | N/A |

| Appearance | Typically a solid | General Knowledge |

| Melting Point | 66-71 °C | [3] |

| Boiling Point | 314.3 ± 15.0 °C at 760 mmHg | [3] |

| Solubility | Reacts with water and other protic solvents. Soluble in many aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | General Chemical Principles |

| Stability | Moisture-sensitive. Should be stored under inert, dry conditions. | General Chemical Principles |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of quinoline-2-carboxylic acid (quinaldic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5]

Experimental Protocol: Synthesis of this compound from Quinaldic Acid[5]

Materials:

-

Quinoline-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another suitable inert solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene.

-

Slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension at room temperature with stirring.

-

Fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly for the next step or purified by recrystallization from a suitable anhydrous solvent (e.g., hexane).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride and the product, this compound, are both highly reactive towards water. Any moisture would lead to the hydrolysis of the acyl chloride back to the carboxylic acid, reducing the yield.

-

Inert Atmosphere: This prevents the introduction of atmospheric moisture into the reaction.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the conversion of the carboxylic acid to the acyl chloride.

-

Gas Trap: The reaction produces toxic gases (HCl and SO₂), which must be neutralized for safety and environmental reasons.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Reactivity with Nucleophiles

The general mechanism for the reaction of this compound with a nucleophile (Nu⁻) proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Sources

An In-depth Technical Guide to Quinoline-2-carbonyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Quinoline-2-carbonyl chloride, a key building block in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for its effective utilization in research and development.

Core Identification and Physicochemical Properties

This compound, identified by CAS Number 50342-01-3 , is a reactive acyl chloride derivative of quinaldic acid. Its strategic importance lies in the versatile reactivity of the carbonyl chloride group, which serves as a linchpin for introducing the quinoline-2-carboxamide moiety into a diverse range of molecular scaffolds.

| Property | Value | Source |

| CAS Number | 50342-01-3 | [1] |

| Molecular Formula | C₁₀H₆ClNO | [1] |

| Molecular Weight | 191.61 g/mol | [1] |

| Appearance | White to yellow crystalline solid (predicted) | General knowledge |

| Melting Point | 96-98 °C (decomposes) | [1] |

Molecular Structure:

The molecular architecture of this compound features a quinoline ring system with a carbonyl chloride substituent at the 2-position. The quinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.

Caption: Molecular structure of this compound.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the reaction of its corresponding carboxylic acid, quinaldic acid (quinoline-2-carboxylic acid), with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[2]

Experimental Protocol: Synthesis from Quinaldic Acid

Materials:

-

Quinaldic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add quinaldic acid.

-

Add anhydrous toluene or DCM to suspend the acid.

-

Slowly add thionyl chloride to the suspension at room temperature. The addition is often exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. This step should be performed in a well-ventilated fume hood.

-

The resulting crude this compound can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexane or a mixture of hexane and toluene) to yield the pure product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and also serves as a solvent in some cases.

-

Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

-

Reflux: The elevated temperature accelerates the reaction rate, ensuring a complete and timely conversion.

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. The quinoline ring itself influences the reactivity; the electron-withdrawing nature of the nitrogen atom in the pyridine ring enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Acyl Substitution:

The cornerstone of this compound's utility is its reaction with nucleophiles. This proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: General mechanism of nucleophilic acyl substitution.

Common Nucleophilic Reactions:

-

Amidation: Reaction with primary or secondary amines is a facile process that yields the corresponding quinoline-2-carboxamides. This is arguably the most significant application in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.[3]

-

Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct affords quinoline-2-carboxylates.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic compounds, although the reactivity of the quinoline ring itself can lead to complex outcomes.

The quinoline ring is generally susceptible to nucleophilic substitution at the 2- and 4-positions. However, the high reactivity of the acyl chloride group typically ensures that reactions with nucleophiles occur preferentially at the carbonyl carbon.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The specific splitting patterns will be complex due to coupling between adjacent protons on both the benzene and pyridine rings. |

| ¹³C NMR | The carbonyl carbon will exhibit a characteristic signal in the downfield region (typically δ 160-170 ppm). Aromatic carbons of the quinoline ring will appear in the range of δ 120-150 ppm.[4][5] |

| FTIR | A strong, sharp absorption band corresponding to the C=O stretch of the acyl chloride will be observed at a high frequency, typically in the range of 1750-1800 cm⁻¹.[6][7] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation will likely involve the loss of the chlorine radical and carbon monoxide.[8] |

Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][9][10] this compound serves as a critical intermediate for the synthesis of many of these complex molecules.

Role as a Synthetic Building Block:

The primary utility of this compound is to introduce the quinoline-2-carboxamide functionality. This is a key structural motif in several biologically active compounds. The ability to readily react with a wide range of amines allows for the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery programs.

Examples of Quinoline-Containing Drugs: While direct synthesis from this compound may not always be the final industrial route, it is a valuable tool in the initial discovery and optimization phases for compounds structurally related to drugs such as:

-

Bosutinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

-

Cabozantinib: A multi-targeted tyrosine kinase inhibitor for the treatment of certain types of cancer.

The synthesis of these and other complex molecules often involves the formation of an amide bond with a substituted aniline or other amine-containing fragment, a reaction for which this compound is an ideal starting material.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: As an acyl chloride, it is corrosive and will react with moisture to produce hydrochloric acid. It is expected to be a skin and eye irritant. The parent quinoline molecule is classified as harmful if swallowed or in contact with skin, a suspected mutagen, and a potential carcinogen.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin, eyes, and clothing. Handle under an inert atmosphere to prevent decomposition.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible substances such as alcohols and amines.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily form amide bonds makes it an essential tool for the construction of complex molecules containing the quinoline-2-carboxamide scaffold. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to confidently incorporate this important building block into their synthetic strategies for the discovery and development of novel therapeutic agents.

References

- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard synthesis of this compound (2) together with... [Image]. Retrieved from [Link]

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10.

-

National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid [Image]. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

- Penta chemicals. (2025, May 13).

- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20939–20967.

- National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). MASS spectrum of quinoline (Q)

- Career Henan Chemical Co. (n.d.). This compound CAS NO.50342-01-3.

- MDPI. (n.d.).

- SAFETY D

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- chemconnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi.

- Atmospheric Chemistry and Physics. (2014, November 6).

- PubChem. (n.d.). Quinoline.

- Chemos GmbH&Co.KG. (n.d.).

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- ACS Publications. (n.d.).

- CDH Fine Chemical. (n.d.).

- ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF.

- Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.

- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- ghc.de. (2024, June 6). Carbonyl Chloride SECTION 1: Identification of the substance/mixture and of the company/undertaking * SECTION 2.

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. This compound, CasNo.50342-01-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemconnections.org [chemconnections.org]

- 5. magritek.com [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chemos.de [chemos.de]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols: The Role of Quinoline-2-carbonyl Chloride in Peptide Synthesis and Modification

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of quinoline-2-carbonyl chloride as a versatile reagent for peptide synthesis and modification. This document delves into the causality behind experimental choices, offering field-proven insights to ensure scientifically sound and reproducible outcomes.

Introduction: The Quinoline Moiety as a Privileged Scaffold

The quinoline heterocycle is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its rigid, aromatic structure allows for π–π stacking interactions, hydrogen bonding, and metal chelation, making it a valuable scaffold in drug discovery.[1] The introduction of a quinoline moiety into a peptide sequence can significantly influence its conformational stability, receptor binding affinity, and pharmacokinetic properties. This compound, as a reactive derivative of quinaldic acid, provides a direct and efficient means to incorporate this privileged scaffold into peptide structures.

Core Applications of this compound in Peptide Chemistry

This compound is a highly reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions with primary and secondary amines. In the context of peptide chemistry, this reactivity is primarily exploited for the modification of the N-terminal α-amine and the ε-amine of lysine side chains.

N-Terminal Capping of Peptides

Capping the N-terminus of a peptide with a quinoline-2-carbonyl group can serve several purposes:

-

Modulation of Biological Activity: The N-terminus of many biologically active peptides is crucial for receptor recognition. Capping can either block or mimic this recognition, leading to agonist or antagonist activity.

-

Increased Proteolytic Stability: N-terminal acylation can protect peptides from degradation by exopeptidases, thereby increasing their in vivo half-life.[2]

-

Introduction of a Fluorescent Reporter Group: The quinoline ring possesses intrinsic fluorescence, allowing the modified peptide to be used as a probe in binding assays and imaging studies.[3]

Side-Chain Modification of Lysine Residues

The ε-amino group of lysine residues provides a nucleophilic handle for modification within the peptide sequence.[4] Reaction with this compound allows for the site-selective introduction of the quinoline moiety, which can be used to:

-

Probe Structure-Activity Relationships (SAR): By systematically modifying lysine residues, researchers can elucidate the role of specific amino acids in peptide function.

-

Develop Peptide-Drug Conjugates: The quinoline scaffold can be further functionalized to attach cytotoxic drugs or other therapeutic agents.

-

Create Branched or Cyclic Peptides: Modification of lysine side chains can be a key step in the synthesis of more complex peptide architectures.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

General Considerations

-

Reagent Purity: this compound is moisture-sensitive and should be handled under anhydrous conditions. Use of freshly opened or properly stored reagent is critical for high reaction yields. The synthesis of this compound can be achieved by reacting quinaldic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[5]

-

Solvent Selection: Anhydrous, amine-free solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are recommended for solution-phase reactions.

-

Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), is required to neutralize the HCl generated during the acylation reaction.

Protocol 1: Solution-Phase N-Terminal Modification of a Peptide

This protocol describes the N-terminal capping of a peptide in solution.

Workflow Diagram:

Caption: Workflow for solution-phase N-terminal peptide modification.

Step-by-Step Methodology:

-

Peptide Preparation: Ensure the peptide is fully deprotected at the N-terminus and lyophilized to remove any residual acids from cleavage.

-

Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL. The choice of DMF is due to its excellent solvating properties for a wide range of peptides.

-

Basification: Cool the solution to 0°C in an ice bath. Add 2-3 equivalents of DIEA. The excess base ensures that the peptide's N-terminus remains deprotonated and nucleophilic.

-

Acylation: Slowly add a solution of this compound (1.2-1.5 equivalents) in anhydrous DMF to the stirred peptide solution. The slight excess of the acylating agent drives the reaction to completion. The reaction is performed at 0°C to control the reactivity of the acid chloride and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by analytical RP-HPLC or LC-MS.

-

Quenching: Once the reaction is complete, quench any remaining this compound by adding a small amount of water or dilute aqueous acid (e.g., 0.1% TFA).

-

Purification: Purify the crude reaction mixture by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6] A standard C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.

-

Characterization: Confirm the identity and purity of the N-terminally modified peptide by LC-MS and, if necessary, NMR spectroscopy.[7]

Data Presentation:

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DMF | Good peptide solubility, compatible with reaction conditions. |

| Base | DIEA | Non-nucleophilic, effectively scavenges HCl. |

| Stoichiometry | 1.2-1.5 eq. This compound | Ensures complete reaction of the peptide. |

| Temperature | 0°C to Room Temperature | Controls reactivity and minimizes side reactions. |

| Reaction Time | 1-4 hours | Typically sufficient for complete conversion. |

Protocol 2: On-Resin N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

This protocol is integrated into a standard Fmoc-based SPPS workflow.[3][8]

Workflow Diagram:

Caption: Workflow for on-resin N-terminal peptide capping.

Step-by-Step Methodology:

-

Fmoc Deprotection: After the final amino acid coupling in your SPPS protocol, perform the standard Fmoc deprotection step (e.g., 20% piperidine in DMF) to expose the N-terminal α-amine.

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

-

Capping Reaction: Prepare a solution of this compound (3-5 equivalents) and DIEA (5-7 equivalents) in DMF. Add this solution to the resin and agitate at room temperature for 30-60 minutes. The larger excess of reagents is used to drive the reaction to completion on the solid support.

-

Washing: Wash the resin extensively with DMF and then with DCM to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Proceed with the standard cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

-

Purification and Characterization: Purify and characterize the resulting peptide as described in Protocol 1.

Protocol 3: Selective Modification of Lysine Side Chains

Achieving selectivity between the N-terminal α-amine and the ε-amine of lysine can be challenging. One strategy is to temporarily protect the N-terminus while modifying the lysine side chain.

Workflow Diagram:

Caption: Workflow for selective lysine side-chain modification.

Step-by-Step Methodology:

-

Peptide Synthesis: Synthesize the peptide with an N-terminal protecting group that is orthogonal to the lysine side-chain protecting group (if any are present and need to remain). For instance, use a Boc group on the N-terminus if Fmoc chemistry is used for the rest of the synthesis.

-

Selective Deprotection: Selectively deprotect the lysine side chain(s) while keeping the N-terminus protected.

-

Modification: Follow the solution-phase modification procedure outlined in Protocol 1, adjusting the stoichiometry of this compound and base to the number of lysine residues to be modified.

-

N-Terminal Deprotection: After purification of the lysine-modified, N-terminally protected peptide, remove the N-terminal protecting group (e.g., with TFA for a Boc group).

-

Final Purification: Perform a final purification step by RP-HPLC to obtain the desired product.

Trustworthiness: A Self-Validating System

The success of these protocols relies on careful monitoring and characterization at each stage.

-

Reaction Monitoring: The use of analytical LC-MS is crucial to track the consumption of the starting peptide and the formation of the desired product. This allows for optimization of reaction times and ensures complete conversion.

-

Purity Assessment: RP-HPLC with UV detection at 214 nm and 280 nm is the standard for assessing the purity of the final peptide.[7]

-

Identity Confirmation: High-resolution mass spectrometry provides accurate mass determination, confirming the successful addition of the quinoline-2-carbonyl group (mass shift of +155.03 Da).

Causality in Experimental Choices: Why These Conditions?

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. The presence of water will lead to the formation of quinaldic acid, reducing the yield of the desired peptide conjugate.

-

Non-Nucleophilic Base: A bulky, non-nucleophilic base like DIEA is used to avoid competition with the peptide's amino groups in reacting with the acyl chloride.

-

Controlled Temperature: Starting the reaction at 0°C mitigates the high reactivity of the acyl chloride, preventing potential side reactions such as diacylation or reaction with other nucleophilic side chains (e.g., hydroxyl groups of serine or threonine, though this is less favorable).

Conclusion

This compound is a valuable tool for the chemical modification of peptides. Its reactivity allows for efficient N-terminal capping and lysine side-chain modification, enabling the introduction of a versatile quinoline scaffold. This modification can be leveraged to enhance proteolytic stability, modulate biological activity, and introduce a fluorescent reporter group. The protocols detailed herein provide a robust framework for the successful synthesis and characterization of quinoline-modified peptides, empowering researchers in their drug discovery and chemical biology endeavors.

References

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.

- Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

- He, R., & Tsou, C. L. (1992). Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal, 287(Pt 3), 1001–1005.

- Jain, A. K., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 979373.

- Krokhin, O. V. (2014). Sequence-specific retention calculator. A simple and reliable tool for peptide identification in proteomics by retention time prediction. Methods in Molecular Biology, 1156, 337-351.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Muscia, G., et al. (2013). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 20(13), 1647-1660.

- Nagele, E., et al. (1997). Peptide mapping by nano-electrospray ionization mass spectrometry. Electrophoresis, 18(1), 30-35.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Pícha, J., et al. (2018). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 23(11), 2824.

- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.

- Váňa, M., et al. (2017). Synthesis and in vitro antimycobacterial evaluation of N-substituted quinoline-2-carboxamides. Molecules, 22(10), 1735.

- Yates, J. R., et al. (1995). Method to identify proteins by sequence database searching using mass spectrometry data. Analytical Chemistry, 67(8), 1426-1436.

- Zhu, Q., et al. (2022). A novel method for chemo- or site-selectively quinolylation of Lys residues in peptides, proteins, and living cells. Chemical Science, 13(15), 4307-4314.

- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963-978.

Sources

- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cem.de [cem.de]

- 3. peptide.com [peptide.com]

- 4. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.uci.edu [chem.uci.edu]

Quinoline-2-Carbanyl Chloride: A Versatile Fluorogenic Reagent for Sensitive Detection and Imaging

Introduction: Unveiling the Potential of a Compact Fluorophore

In the landscape of fluorescent labeling, the quest for reagents that are not only sensitive but also structurally compact and synthetically accessible is perpetual. Quinoline-2-carbonyl chloride emerges as a compelling candidate in this arena. The inherent fluorescence of the quinoline scaffold, a bicyclic aromatic heterocycle, provides a robust foundation for the development of fluorescent probes.[1][2] The reactivity of the acyl chloride functional group allows for straightforward covalent labeling of a wide array of nucleophilic moieties, including primary and secondary amines, phenols, and thiols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile fluorescent labeling agent. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for various applications, and present the photophysical characteristics of the resulting fluorescent derivatives.

The core strength of this compound lies in its ability to form stable carboxamides, esters, and thioesters upon reaction with the respective nucleophiles. This transformation effectively appends the fluorescent quinoline tag to the molecule of interest, enabling its detection and quantification at low concentrations. The resulting quinoline-2-carboxamides, in particular, have been the subject of numerous studies, not only for their fluorescent properties but also for their diverse biological activities.[3][4] This dual nature opens up intriguing possibilities for designing theranostic agents, where the fluorescent tag can be used for both imaging and therapeutic purposes.

Mechanism of Action: The Chemistry of Fluorescence Activation

The utility of this compound as a fluorescent labeling agent is predicated on a simple yet robust chemical reaction: nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles such as the lone pair of electrons on the nitrogen of an amine, the oxygen of a phenol, or the sulfur of a thiol.

The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group, resulting in the formation of a stable amide, ester, or thioester bond. This covalent linkage permanently attaches the quinoline fluorophore to the target molecule.

Caption: Nucleophilic acyl substitution mechanism of this compound with a nucleophile.

The fluorescence of the resulting quinoline derivative is a key feature. While quinoline itself is fluorescent, the photophysical properties of the labeled product can be influenced by the nature of the conjugated nucleophile and the surrounding solvent environment. This phenomenon, known as solvatochromism, can be exploited for sensing applications.[5]

Synthesis of this compound: A Foundational Protocol

The starting point for all labeling applications is the synthesis of high-purity this compound. The following protocol, adapted from established literature procedures, utilizes the reaction of 2-quinaldic acid with oxalyl chloride, a mild and effective chlorinating agent.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Quinaldic acid

-

Oxalyl chloride

-

Dry toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 2-quinaldic acid (1.0 eq) in dry toluene.

-

Addition of Oxalyl Chloride: While stirring at room temperature, add oxalyl chloride (2.2 eq) dropwise to the suspension using a dropping funnel.

-

Initiation of Reaction: After the addition is complete, add a catalytic amount of anhydrous DMF (2-3 drops) to the reaction mixture.

-

Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO and CO2).

-

Work-up: Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting crude this compound with petroleum ether to remove any remaining impurities. The product is typically a solid and can be used directly in the subsequent labeling reactions.

Note: this compound is sensitive to moisture and should be handled in a dry environment and stored under an inert atmosphere.

Application in Pre-Column Derivatization for HPLC Analysis

One of the most powerful applications of this compound is as a pre-column derivatization reagent for the sensitive detection of primary and secondary amines, such as amino acids, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6][7] The derivatization step converts the non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives, significantly enhancing the sensitivity and selectivity of the analysis.

Experimental Protocol: HPLC Analysis of Amino Acids

1. Derivatization Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent such as acetonitrile.

-

Sample Preparation: Prepare a standard solution of the amino acid(s) of interest in a suitable buffer (e.g., borate buffer, pH 9.0).

-

Derivatization Reaction: To the amino acid solution, add an excess of the this compound solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for a defined period (e.g., 15-30 minutes). The optimal pH, temperature, and reaction time should be determined empirically for each specific application.

-

Quenching: After the desired reaction time, quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to consume any unreacted this compound.

2. HPLC Analysis:

-

Column: A reversed-phase C18 column is typically suitable for the separation of the derivatized amino acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Fluorescence Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the quinoline-2-carboxamide derivatives.

Caption: Workflow for HPLC analysis of amino acids using pre-column derivatization with this compound.

Photophysical Properties of Quinoline-2-Carboxamide Derivatives

The fluorescence characteristics of the labeled molecules are of paramount importance for their application. The following table summarizes the typical photophysical properties of N-substituted quinoline-2-carboxamides. It is important to note that these values can vary depending on the specific substituent and the solvent used.[5]

| Derivative Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| N-Alkyl-quinoline-2-carboxamides | ~315 - 330 | ~380 - 420 | ~65 - 90 | Moderate |

| N-Aryl-quinoline-2-carboxamides | ~320 - 350 | ~400 - 450 | ~80 - 100 | Moderate to High |

Note: The quantum yields of quinoline derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups on the substituent. For instance, nitro groups are known to quench fluorescence.[5]

Application in Fluorescent Labeling of Phenols and Thiols

The reactivity of this compound extends beyond amines to include other important biological nucleophiles such as phenols and thiols. This allows for the fluorescent labeling of a broader range of biomolecules, including tyrosine-containing peptides and cysteine-containing proteins.

Experimental Protocol: Labeling of Phenols and Thiols

The general protocol for labeling phenols and thiols is similar to that for amines, with some modifications to the reaction conditions.

-

For Phenols: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to deprotonate the phenolic hydroxyl group and enhance its nucleophilicity.

-

For Thiols: The reaction with thiols is generally facile and can often be performed under neutral or slightly basic conditions.

The resulting quinoline-2-esters and -thioesters are also fluorescent, although their photophysical properties may differ from the corresponding amides.

Application in Cellular Imaging

The compact size and fluorescent nature of the quinoline moiety make this compound a promising tool for intracellular imaging. By conjugating it to cell-penetrating peptides or molecules with specific cellular targets, it is possible to visualize and track these molecules within living cells.[2]

General Protocol for Cellular Labeling:

-

Cell Culture: Culture the cells of interest on a suitable substrate for microscopy (e.g., glass-bottom dishes).

-

Labeling: Incubate the cells with a solution of the this compound-conjugated molecule at an appropriate concentration and for a sufficient duration to allow for cellular uptake and labeling.

-

Washing: Gently wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unbound fluorescent probe.

-

Imaging: Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter set for the quinoline fluorophore.

Note: The specific conditions for cell labeling, including concentration, incubation time, and temperature, will need to be optimized for each specific probe and cell type.

Conclusion and Future Perspectives

This compound represents a versatile and accessible fluorescent labeling agent with broad applicability in chemical and biological sciences. Its straightforward reactivity with a range of nucleophiles, coupled with the favorable photophysical properties of the resulting derivatives, makes it a valuable tool for sensitive detection in analytical techniques such as HPLC and for cellular imaging studies. The potential to fine-tune the fluorescent properties through structural modification of the quinoline core or the conjugated molecule opens up exciting avenues for the rational design of novel fluorescent probes with tailored characteristics for specific applications. As research in this area continues, we can expect to see an expansion of the applications of this compound and its derivatives in diverse fields, from diagnostics and drug discovery to materials science.

References

-

(No author given). (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed Central. Retrieved from [Link]

-

(No author given). (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Retrieved from [Link]

-

(No author given). (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. PMC. Retrieved from [Link]

-

Singh, P., & Singh, J. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PMC. Retrieved from [Link]

-

Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Retrieved from [Link]

-

(No author given). (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Retrieved from [Link]

-

Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Analytica Chimica Acta. Retrieved from [Link]

-

(No author given). (n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. SciSpace. Retrieved from [Link]

-

(No author given). (2020). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. Retrieved from [Link]

-

(No author given). (n.d.). Core-Labeling (Radio) Synthesis of Phenols. PubMed Central. Retrieved from [Link]

-

(No author given). (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed. Retrieved from [Link]

-

(No author given). (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Retrieved from [Link]

-

(No author given). (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. PubMed. Retrieved from [Link]

-

(No author given). (n.d.). Techniques for Analysis of Plant Phenolic Compounds. MDPI. Retrieved from [Link]

-

(No author given). (2021). 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde labeling for direct analysis of amino acids in plasma is not suitable for simultaneous quantification of tryptophan, tyrosine, valine, and isoleucine by CE/fluorescence. PubMed. Retrieved from [Link]

-

(No author given). (n.d.). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. PubMed. Retrieved from [Link]

-

(No author given). (n.d.). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Retrieved from [Link]

-

(No author given). (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. Retrieved from [Link]

-

(No author given). (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns. Agilent. Retrieved from [Link]

-

(No author given). (n.d.). Fluorescent Labeling Of COS-7 Expressing SNAP-tag Fusion Proteins l Protocol Preview. YouTube. Retrieved from [Link]

Sources

- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Quinoline-2-Carbonyl Chloride

Welcome to the Technical Support Center for the purification of crude quinoline-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this highly reactive intermediate. Here, we will address common challenges and provide practical, field-proven solutions to ensure the successful purification of your target compound.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its preparation, typically from quinoline-2-carboxylic acid and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, is often straightforward. However, the purification of the crude product presents a significant challenge due to the inherent reactivity of the acyl chloride functional group.[1] Hydrolysis, decomposition, and side-reactions are common hurdles that can lead to low yields and impure material. This guide provides a structured approach to troubleshooting these issues and offers reliable purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized using thionyl chloride?

A1: The impurity profile can vary depending on the reaction conditions and the purity of the starting materials. However, common impurities include:

-

Unreacted Quinoline-2-Carboxylic Acid: Incomplete reaction is a frequent issue.

-

Thionyl Chloride (SOCl₂): Excess reagent is often used to drive the reaction to completion.[2]

-

Hydrolysis Product (Quinoline-2-Carboxylic Acid): The acyl chloride is highly susceptible to hydrolysis from atmospheric moisture or residual water in the reaction mixture.[3]

-

Side-Products from Thionyl Chloride: Commercial thionyl chloride can contain impurities like sulfur chlorides (S₂Cl₂, SCl₂) which can lead to byproducts.[4] Thermal decomposition of thionyl chloride can also generate impurities.[5]

-

4-Chlorothis compound: Under certain conditions, chlorination of the quinoline ring can occur as a side reaction.[6]

Q2: Can I purify this compound using silica gel column chromatography?

A2: It is generally not recommended. Acyl chlorides are highly reactive and can be unstable on silica gel.[7] The acidic nature of silica can catalyze the hydrolysis of the acyl chloride back to the carboxylic acid. If chromatography is unavoidable, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like neutral alumina. However, these methods should be approached with caution and may still lead to significant product loss.

Q3: How can I monitor the progress of the reaction to ensure complete conversion of the carboxylic acid?

A3: Direct monitoring of the acyl chloride by Thin Layer Chromatography (TLC) is often unreliable due to its rapid hydrolysis on the silica plate.[8] A more dependable method is to quench a small aliquot of the reaction mixture with anhydrous methanol. This converts the reactive acyl chloride into a stable methyl ester (methyl quinoline-2-carboxylate), which can be easily monitored by TLC or LC-MS against the starting carboxylic acid.[7]

Q4: My crude product is a dark oil or tar. What could be the cause?

A4: Dark coloration or tar formation can result from several factors:

-

High Reaction Temperature: Overheating the reaction mixture can lead to decomposition of the starting material or product.

-

Impurities in Thionyl Chloride: As mentioned, impurities in the chlorinating agent can lead to side reactions and colored byproducts.[4]

-

Side Reactions with the Quinoline Nitrogen: Although less common, the nitrogen atom of the quinoline ring can potentially participate in side reactions under harsh conditions.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the workup and purification of this compound.

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Low Yield of Acyl Chloride | 1. Incomplete reaction. 2. Hydrolysis during workup. 3. Product decomposition. | 1. Ensure complete reaction: Monitor by quenching an aliquot with methanol and analyzing by TLC/LC-MS. Consider extending the reaction time or using a slight excess of fresh thionyl chloride. 2. Minimize hydrolysis: Conduct the workup under anhydrous conditions. Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[9] 3. Avoid high temperatures: Remove excess thionyl chloride and solvent under reduced pressure at low temperatures. |

| Product is Contaminated with Starting Material | Incomplete conversion of quinoline-2-carboxylic acid. | Increase the reaction time or the stoichiometry of the chlorinating agent. Ensure the quinoline-2-carboxylic acid is completely dry before starting the reaction. |

| Product Hydrolyzes Back to Carboxylic Acid | Exposure to moisture during workup or storage. | Handle the crude product quickly and under an inert atmosphere. For subsequent reactions, it is often best to use the crude acyl chloride immediately after removing the excess thionyl chloride.[7] If storage is necessary, do so in a sealed container under argon or nitrogen in a desiccator at low temperature.[10] |

| Difficulty Removing Excess Thionyl Chloride | Thionyl chloride has a relatively high boiling point (76 °C). | After initial evaporation under reduced pressure, add an anhydrous, high-boiling solvent like toluene and re-evaporate.[2] This azeotropic removal is highly effective. Repeat this process 2-3 times to ensure all traces of thionyl chloride are gone. |

| Purification by Distillation is Unsuccessful | The product may be a high-boiling point solid or oil, or it may decompose at the required temperature. | Use high-vacuum distillation to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures. Precise boiling point data for this compound is not readily available, so a careful, gradual increase in temperature is advised. |

| Purification by Recrystallization Fails (Oiling Out) | The compound is melting at the temperature of the recrystallization solvent rather than dissolving and recrystallizing. | This is a common issue with compounds that have melting points close to the boiling point of the chosen solvent. Try using a lower-boiling solvent or a solvent mixture. Hexane or a mixture of hexane and a small amount of a more polar, non-protic solvent like anhydrous toluene or dichloromethane could be attempted under strictly anhydrous conditions. |

Experimental Protocols

Protocol 1: Synthesis and In-Situ Use of Crude this compound

This protocol is recommended when the acyl chloride is to be used immediately in a subsequent reaction, which is the most common and often the most successful approach.

Materials:

-

Quinoline-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Preparation: Under an inert atmosphere (nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried.

-

Charging the Flask: Add quinoline-2-carboxylic acid (1.0 eq) to the flask.

-

Addition of Reagents: Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by quenching an aliquot with anhydrous methanol and analyzing by TLC.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate again under reduced pressure. Repeat this step once more.[2]

-

Result: The resulting crude this compound is typically a solid or oil and should be used immediately in the next synthetic step without further purification.

Protocol 2: Purification by High-Vacuum Distillation (for experienced users)

Caution: This procedure should only be attempted if a highly pure, isolated sample of the acyl chloride is absolutely necessary and other methods have failed. There is a significant risk of product decomposition.

Procedure:

-

Preparation of Crude Product: Prepare the crude this compound as described in Protocol 1, ensuring all thionyl chloride has been meticulously removed.

-

Distillation Setup: Use a short-path distillation apparatus to minimize the surface area and the time the compound is exposed to heat. Ensure all glassware is scrupulously dry.

-

Distillation: Apply a high vacuum (e.g., <1 mmHg) and gently heat the flask containing the crude product. The distillation temperature will need to be determined empirically but is expected to be significantly above 100 °C even under high vacuum.

-

Collection: Collect the distilled product in a cooled receiving flask.

-

Storage: Immediately store the purified product under an inert atmosphere in a sealed container at low temperature.

Visualization of Key Concepts

Workflow for the Synthesis and Purification of this compound

Caption: A decision tree to guide the selection of a suitable purification strategy for this compound.

References

-

Jílek, P., et al. (2011). Standard synthesis of this compound (2) together with 4-chlorothis compound (3). ResearchGate. Available at: [Link]

- BenchChem (2025).

- BenchChem (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.

- BenchChem (2025).

- BenchChem (2025). Technical Support Center: Scaling Up the Synthesis of Isoquinoline-6-carbonyl Chloride. BenchChem.

- BenchChem (2025).

- BenchChem (2025).

- El-Sakka, I. A., & Hassan, A. A. (2004). Synthetic uses of thionyl chloride.

- IIP Series (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- International Journal of Chemical Studies (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

- MDPI (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.

- MDPI (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- MDPI (2025).

- ResearchGate (2019). What should i reconsider in my experiment for acyl chloride to be formed?

- Reddit (2024). Acid chloride TLC. r/chemhelp.

- RSC Publishing (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

- Sciencemadness Discussion Board (2013). SOCl2: carboxylic acid to acid chloride: impurity! Sciencemadness Discussion Board.

- ResearchGate (2016). Can anyone explain the residues in our thionyl chloride reaction?

- Advanced Journal of Chemistry, Section A (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

- Sciencemadness Discussion Board (2020). Acyl chlorides stability. Sciencemadness Discussion Board.

- Organic Syntheses (n.d.). 1. Procedure. Organic Syntheses.

- Chemistry Steps (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- BenchChem (2025). Preventing hydrolysis of 6-Nitropyridine-2-carbonyl chloride during reaction setup. BenchChem.

- PubMed Central (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Chemical Communications (RSC Publishing) (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.

- BenchChem (2025).

- Parke, Davis & Company (1949). Quinoline compounds and process of making same. U.S.

- Google Patents (1982). Purification of thionyl chloride. U.S.

- Google Patents (1964). Process for the purification of thionyl chloride. U.S.

- Google Patents (2004). Method for purifying acid chlorides. U.S.

Sources

- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]